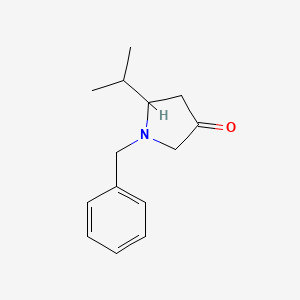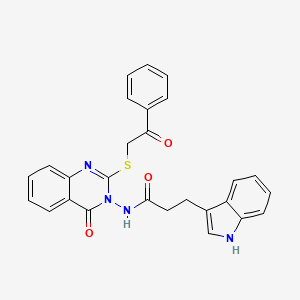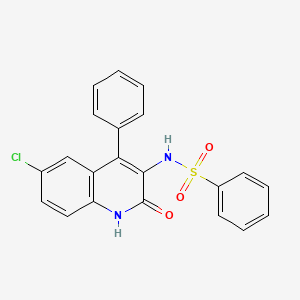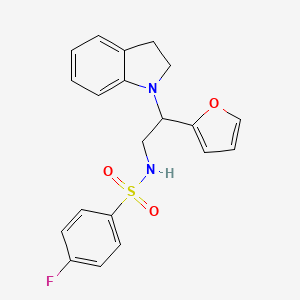
1-Benzyl-5-isopropylpyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-isopropylpyrrolidin-3-one is a chemical compound with the molecular formula C14H19NO. It is a pyrrolidinone derivative, characterized by a benzyl group at the first position and an isopropyl group at the fifth position of the pyrrolidinone ring.
Preparation Methods
The synthesis of 1-Benzyl-5-isopropylpyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-pyrrolidinone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Benzyl-5-isopropylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidinones and their derivatives.
Scientific Research Applications
1-Benzyl-5-isopropylpyrrolidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-isopropylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-Benzyl-5-isopropylpyrrolidin-3-one can be compared with other similar compounds, such as:
1-Benzyl-3-pyrrolidinone: Lacks the isopropyl group, which may result in different chemical and biological properties.
5-Isopropyl-3-pyrrolidinone:
1-Benzyl-5-methylpyrrolidin-3-one: Has a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to uncover its potential in medicine, biology, and other fields, highlighting its importance in modern science.
Properties
IUPAC Name |
1-benzyl-5-propan-2-ylpyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(2)14-8-13(16)10-15(14)9-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLPOMVDDGPWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2600543.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2600544.png)
![2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2600548.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2600550.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2600553.png)
![5-((4-Isopropylphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600557.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2600559.png)
![[3-(Methylsulfonimidoyl)phenyl]methanol](/img/structure/B2600561.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-bromobenzoate](/img/structure/B2600564.png)
![3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2600566.png)
